molecular formula C15H18N4O B13343211 1,3-Bis[(4-methylphenyl)amino]urea

1,3-Bis[(4-methylphenyl)amino]urea

Cat. No.: B13343211
M. Wt: 270.33 g/mol
InChI Key: SJDAOUCXXHDMHD-UHFFFAOYSA-N
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Description

1,3-Bis[(4-methylphenyl)amino]urea is an organic compound with the molecular formula C15H18N4O. . This compound is characterized by the presence of two 4-methylphenyl groups attached to a central urea moiety. It is a derivative of urea and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis[(4-methylphenyl)amino]urea can be synthesized through the reaction of 4-methylaniline with phosgene, followed by the reaction with ammonia. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and are carried out at low temperatures to control the reactivity of phosgene .

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process is optimized to minimize the formation of by-products and to maximize yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-methylphenyl)amino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis[(4-methylphenyl)amino]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-methylphenyl)amino]urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to a decrease in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(4-methylphenyl)amino]urea is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

1,3-bis(4-methylanilino)urea

InChI

InChI=1S/C15H18N4O/c1-11-3-7-13(8-4-11)16-18-15(20)19-17-14-9-5-12(2)6-10-14/h3-10,16-17H,1-2H3,(H2,18,19,20)

InChI Key

SJDAOUCXXHDMHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NNC(=O)NNC2=CC=C(C=C2)C

Origin of Product

United States

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